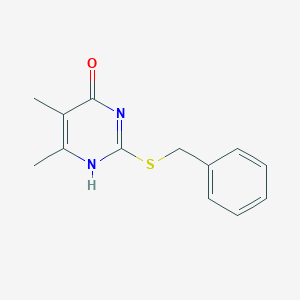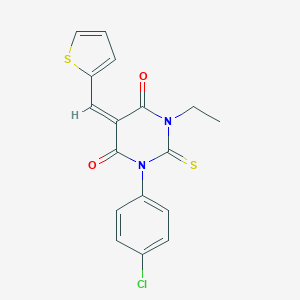
4,4'-(2-Thienylmethylene)bis(3-methyl-1H-pyrazole-5-ol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4'-(2-Thienylmethylene)bis(3-methyl-1H-pyrazole-5-ol), also known as TMBP, is a synthetic compound that has gained significant attention in the scientific community due to its potential use in various applications. TMBP is a pyrazoline derivative that has been synthesized through a multi-step process involving the reaction of thiosemicarbazide with 2-acetylthiophene, followed by the reaction with hydrazine hydrate and finally, with methyl vinyl ketone.
作用機序
4,4'-(2-Thienylmethylene)bis(3-methyl-1H-pyrazole-5-ol) has been shown to selectively inhibit the activity of COX-2 by binding to the active site of the enzyme. This binding prevents the conversion of arachidonic acid to prostaglandins, which are involved in inflammation and pain. 4,4'-(2-Thienylmethylene)bis(3-methyl-1H-pyrazole-5-ol) has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
4,4'-(2-Thienylmethylene)bis(3-methyl-1H-pyrazole-5-ol) has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. 4,4'-(2-Thienylmethylene)bis(3-methyl-1H-pyrazole-5-ol) has also been shown to have anticancer activity in vitro and in vivo by inducing apoptosis in cancer cells. 4,4'-(2-Thienylmethylene)bis(3-methyl-1H-pyrazole-5-ol) has been shown to have low toxicity in animal models, making it a potential candidate for further development as a therapeutic agent.
実験室実験の利点と制限
4,4'-(2-Thienylmethylene)bis(3-methyl-1H-pyrazole-5-ol) has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. 4,4'-(2-Thienylmethylene)bis(3-methyl-1H-pyrazole-5-ol) has been shown to have low toxicity in animal models, making it a safe candidate for further development as a therapeutic agent. However, 4,4'-(2-Thienylmethylene)bis(3-methyl-1H-pyrazole-5-ol) has some limitations in lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. 4,4'-(2-Thienylmethylene)bis(3-methyl-1H-pyrazole-5-ol) also has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
将来の方向性
There are several potential future directions for research on 4,4'-(2-Thienylmethylene)bis(3-methyl-1H-pyrazole-5-ol). One area of research could be the development of 4,4'-(2-Thienylmethylene)bis(3-methyl-1H-pyrazole-5-ol) derivatives with improved solubility and pharmacokinetic properties. Another area of research could be the investigation of 4,4'-(2-Thienylmethylene)bis(3-methyl-1H-pyrazole-5-ol) as a potential therapeutic agent for the treatment of inflammatory diseases and cancer. Additionally, further research could be conducted to elucidate the molecular mechanisms underlying the anticancer and anti-inflammatory effects of 4,4'-(2-Thienylmethylene)bis(3-methyl-1H-pyrazole-5-ol).
合成法
The synthesis of 4,4'-(2-Thienylmethylene)bis(3-methyl-1H-pyrazole-5-ol) involves the reaction of thiosemicarbazide with 2-acetylthiophene in the presence of ethanol and concentrated hydrochloric acid. The resulting product is then reacted with hydrazine hydrate to form 2-(2-thienyl)hydrazono-3-methyl-1H-pyrazol-5(4H)-one. Finally, the reaction of 2-(2-thienyl)hydrazono-3-methyl-1H-pyrazol-5(4H)-one with methyl vinyl ketone in the presence of sodium hydroxide yields 4,4'-(2-Thienylmethylene)bis(3-methyl-1H-pyrazole-5-ol).
科学的研究の応用
4,4'-(2-Thienylmethylene)bis(3-methyl-1H-pyrazole-5-ol) has been extensively studied for its potential use as a biological and chemical probe due to its unique chemical structure and properties. 4,4'-(2-Thienylmethylene)bis(3-methyl-1H-pyrazole-5-ol) has been shown to selectively inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that play a role in inflammation and pain. 4,4'-(2-Thienylmethylene)bis(3-methyl-1H-pyrazole-5-ol) has also been shown to have potential anticancer activity by inducing apoptosis in cancer cells.
特性
分子式 |
C13H14N4O2S |
|---|---|
分子量 |
290.34 g/mol |
IUPAC名 |
5-methyl-4-[(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)-thiophen-2-ylmethyl]-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C13H14N4O2S/c1-6-9(12(18)16-14-6)11(8-4-3-5-20-8)10-7(2)15-17-13(10)19/h3-5,11H,1-2H3,(H2,14,16,18)(H2,15,17,19) |
InChIキー |
SPJJRNQSPPKUHI-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)NN1)C(C2=CC=CS2)C3=C(NNC3=O)C |
正規SMILES |
CC1=C(C(=O)NN1)C(C2=CC=CS2)C3=C(NNC3=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 2-{3-[(1-(2-furylmethyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B297264.png)
![5-bromo-1-[2-(4-methylphenoxy)ethyl]-3-(morpholin-4-ylcarbonothioyl)-1H-indole](/img/structure/B297265.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-iodo-2-isopropylphenyl)acetamide](/img/structure/B297267.png)
![N-(2-bromo-4,5-dimethylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B297268.png)
![2-[(2-Chloro-4-{[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B297271.png)
![3-(3,4-Dimethylphenyl)-1-methyl-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)imidazolidin-4-one](/img/structure/B297273.png)
![2-[(2-{(E)-[(2Z)-3-methyl-2-{[3-(methylsulfanyl)phenyl]imino}-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B297275.png)
![ethyl {2-methyl-3-[(3-methyl-2-{[3-(methylsulfanyl)phenyl]imino}-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-1H-indol-1-yl}acetate](/img/structure/B297276.png)
![7-(4-Iodophenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione](/img/structure/B297278.png)
![N-cyclohexyl-2-({[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}amino)benzamide](/img/structure/B297279.png)


![5-(2-Hydroxy-3-methoxybenzylidene)-3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B297286.png)
![2-(4-{(Z)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2-methoxyphenoxy)propanoic acid](/img/structure/B297287.png)